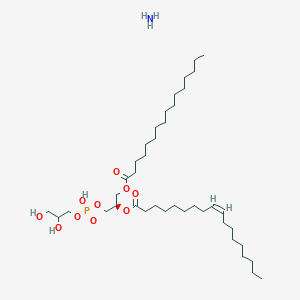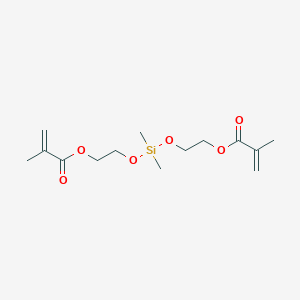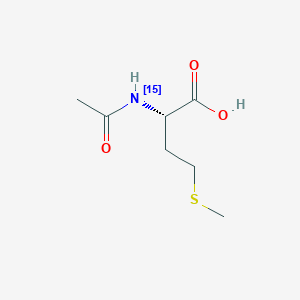
copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one is a complex organofluorine compound that features a copper ion coordinated to a fluorinated hydroxy ketone ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one typically involves the reaction of a copper salt with the corresponding fluorinated hydroxy ketone ligand. Commonly used copper salts include copper(II) chloride or copper(II) acetate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions to ensure complete coordination of the ligand to the copper ion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one can undergo various types of chemical reactions, including:
Oxidation: The copper center can be oxidized to a higher oxidation state, which may alter the coordination environment of the ligand.
Reduction: The copper center can be reduced, potentially leading to changes in the ligand coordination.
Substitution: The fluorinated hydroxy ketone ligand can be substituted with other ligands, leading to the formation of new copper complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction may yield copper(I) complexes. Substitution reactions can result in a wide variety of new copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and oxidation reactions.
Biology: The compound’s unique properties make it a potential candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to the known antimicrobial properties of copper complexes.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one exerts its effects involves the coordination of the fluorinated hydroxy ketone ligand to the copper ion. This coordination can influence the electronic properties of the copper center, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) acetylacetonate: Another copper complex with a different ligand but similar coordination environment.
Copper(II) trifluoroacetate: A copper complex with a fluorinated ligand, similar to the fluorinated hydroxy ketone ligand in the compound of interest.
Uniqueness
Copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one is unique due to the presence of multiple fluorine atoms in the ligand, which can significantly alter the electronic properties of the copper center. This makes it particularly useful in applications where strong electron-withdrawing effects are desired.
Eigenschaften
Molekularformel |
C20H22CuF14O4 |
|---|---|
Molekulargewicht |
655.9 g/mol |
IUPAC-Name |
copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one |
InChI |
InChI=1S/2C10H11F7O2.Cu/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,19H,1-3H3;/b2*6-4-; |
InChI-Schlüssel |
COTRUGCNCHHVPD-IHJILFKMSA-N |
Isomerische SMILES |
CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.[Cu] |
Kanonische SMILES |
CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)

![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)



